5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole
Description
The compound 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole features a benzothiadiazole core fused with a 2,1,3-triazole system. Attached to this core is an azetidine ring (a four-membered nitrogen heterocycle) via a carbonyl linker. The azetidine is further substituted with a pyridyloxy group containing a trifluoromethyl (-CF₃) moiety at the 6-position. This trifluoromethyl pyridine group is a critical pharmacophore known to enhance metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2S/c17-16(18,19)13-2-1-3-14(20-13)25-10-7-23(8-10)15(24)9-4-5-11-12(6-9)22-26-21-11/h1-6,10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHBGEGHDMZGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OC4=CC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps, including the formation of the azetidine ring, the introduction of the trifluoromethyl group, and the coupling of these fragments with the benzothiadiazole core. Common synthetic methods include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the azetidine and pyridine fragments with the benzothiadiazole core, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles :
- The target compound’s benzothiadiazole core is distinct from the imidazo-thiazine (e.g., 3e, 3f) or thiazole (e.g., 5-((5-CF₃-pyridyl)oxy)thiazol-2-amine) systems seen in analogs. Benzothiadiazoles are electron-deficient aromatic systems, often exploited in materials science and medicinal chemistry for their stability and π-stacking capabilities .
Substituent Effects :
- The trifluoromethyl-pyridyloxy group is a shared feature among the target compound, 3e, 3f, and 5-((5-CF₃-pyridyl)oxy)thiazol-2-amine. This substituent enhances lipophilicity and resistance to oxidative metabolism, a common strategy in optimizing drug candidates .
- The azetidine-carbonyl group in the target compound is structurally analogous to the azetidine-pyrazine moiety in the phosphonate derivative (). Azetidine rings are increasingly used as saturated heterocycles to improve solubility and reduce torsional strain compared to larger rings like piperidine .
Physicochemical Properties: The target compound’s calculated molecular weight (~403.3 g/mol) is intermediate compared to imidazo-thiazine derivatives (e.g., 3f at 461.48 g/mol). Lower molecular weight may improve bioavailability.
Functional Group Diversity :
- The phosphonate ester in ’s compound introduces a polar functional group absent in the target compound, which could influence solubility and membrane permeability .
Research Findings and Implications
- Binding Affinity : While direct biological data for the target compound is unavailable, analogs like 9c () and 3f () demonstrate that trifluoromethyl-pyridyloxy groups enhance binding to enzymatic active sites, as inferred from molecular docking studies .
- Metabolic Stability : The trifluoromethyl group in the target compound likely confers metabolic resistance similar to 5-((5-CF₃-pyridyl)oxy)thiazol-2-amine, which is marketed as a stable heterocyclic building block .
- Synthetic Challenges : The azetidine-carbonyl linkage in the target compound may pose synthetic hurdles comparable to those encountered in ’s phosphonate derivative, where multi-step coupling reactions are required .
Biological Activity
The compound 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic molecule that integrates multiple functional groups, including a benzothiadiazole moiety and a trifluoromethyl-substituted pyridine. Its structural complexity suggests potential for significant biological activity, particularly in medicinal chemistry.
Structural Overview
This compound can be broken down into several key components:
- Benzothiadiazole moiety : Known for its diverse biological activities.
- Trifluoromethyl group : Influences the electronic properties and reactivity of the molecule.
- Azetidine ring : Provides a cyclic structure that may enhance biological interactions.
Biological Activities
Research indicates that compounds with similar structures exhibit a variety of biological activities. Here are some notable findings regarding the biological activity of this compound:
Antitumor Activity
Studies have shown that benzothiazole derivatives possess significant anticancer properties. For example:
- PMX610 , a related compound, demonstrated potent anti-tumor activity against various human cancer cell lines, particularly non-small cell lung cancer and colon cancer .
- Modifications to the benzothiazole nucleus can enhance anticancer activity, suggesting that similar modifications to our compound may yield beneficial effects.
Antidiabetic Potential
The presence of the benzothiazole structure has been linked to the inhibition of aldose reductase, an enzyme implicated in diabetic complications. A related study identified highly potent inhibitors with IC50 values as low as 8 nM . This suggests potential for our compound in treating chronic diabetic conditions.
Antimicrobial Properties
Compounds containing trifluoromethyl groups have been noted for their antibacterial activities. For instance, derivatives with similar structures showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential for our compound to exhibit antimicrobial properties.
The biological activity of 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole may involve:
- Nucleophilic substitutions at the azetidine nitrogen.
- Electrophilic aromatic substitutions on the pyridine ring influenced by the trifluoromethyl group.
- Interactions with biological targets , which require further investigation to elucidate specific mechanisms.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 6-(Trifluoromethyl)pyridin-2-ol | Contains a hydroxyl group instead of an azetidine | Lacks cyclic structure |
| Benzothiazole derivatives | Focus on sulfur-nitrogen heterocycles | May not incorporate trifluoromethyl groups |
| Azetidine-based compounds | Similar ring structure | Varies in substituents and biological activity |
The unique combination of functional groups in our compound may enhance its pharmacological profile compared to these analogs.
Case Studies
- Anticancer Activity : In vitro studies on benzothiazole derivatives have shown promising results against various cancer cell lines. The modifications to the benzothiazole core often lead to increased cytotoxicity .
- Diabetes Research : A series of studies have focused on aldose reductase inhibitors derived from similar structures, demonstrating potential therapeutic roles in managing diabetic complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
